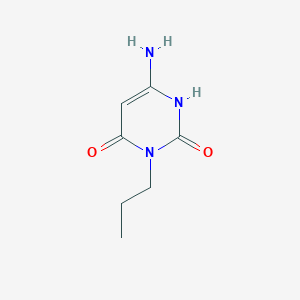

6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

6-amino-3-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJMMVWPHPRAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452500 | |

| Record name | 6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110472-90-7 | |

| Record name | 6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Introduction

6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives that have been explored for their therapeutic applications, particularly in oncology and anti-inflammatory research. This article delves into the biological activity associated with this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound may function as an inhibitor or modulator of specific enzymes or receptors involved in critical biological pathways:

- Enzyme Inhibition : The compound has been shown to exhibit inhibitory effects on certain kinases, which are pivotal in cell signaling pathways. For instance, studies indicate that it can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy .

- Binding Interactions : Structural studies reveal that this compound forms hydrogen bonds and hydrophobic interactions with key amino acids in the binding sites of its targets. For example, it has been observed to interact with residues such as Tyr297 and His131 in protein structures .

Anticancer Properties

Recent research indicates that pyrimidine derivatives like this compound exhibit significant anticancer activity. The following table summarizes findings from various studies regarding its anticancer properties:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 0.28 | Inhibition of eEF-2K | |

| Various | Varies | Antiproliferative effects via enzyme modulation |

Anti-inflammatory Activity

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory properties. A notable study reported a 60% edema inhibition at a dose of 10 mg/kg in rat models . The mechanism involves potential COX-2 inhibition, which is crucial for mediating inflammatory responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy and safety profile of this compound derivatives. Key findings include:

- Functional Groups : Modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, substituents at R1 and R2 have shown to significantly influence the potency against eEF-2K .

- Binding Affinity : The binding energy calculations suggest that structural modifications can lead to improved interactions with target proteins, thereby increasing the overall potency of the compounds .

Case Studies

- Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K) : A series of derivatives were synthesized and evaluated for their ability to inhibit eEF-2K. Compound 6 was found to be particularly effective with an IC50 value of 0.28 µM , highlighting its potential as an anticancer agent .

- Anti-inflammatory Screening : Compounds derived from 6-amino-3-propylpyrimidine showed promising results in reducing paw edema in rat models, suggesting their utility as anti-inflammatory agents .

Comparación Con Compuestos Similares

Substituent Variations at Position 3

a. Alkyl Chain Length

- 6-Amino-3-ethylpyrimidine-2,4(1H,3H)-dione (Compound 18c): Substituting propyl with ethyl reduces steric bulk. The melting point (186–187°C) is higher than that of the propyl analogue (154–155°C), indicating stronger intermolecular forces in the ethyl derivative. Yield (40%) is lower compared to the propyl variant (53%), suggesting steric effects influence reaction efficiency .

- Synthesis involves coupling with α-ethylbenzylamine, yielding derivatives with enhanced target specificity (e.g., kinase inhibitors) .

b. Cycloalkyl and Aromatic Groups

- 6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione (Compound 18d): The cyclopropyl group at position 1 introduces ring strain, which may stabilize conformational states favorable for enzyme inhibition (e.g., eEF-2K). The propyl group at position 3 maintains moderate lipophilicity .

- However, solubility may decrease due to hydrophobicity .

Substituent Variations at Position 6

- 6-Trifluoromethylpyrimidine-2,4(1H,3H)-dione: Replacing the amino group with a trifluoromethyl group significantly boosts metabolic stability and lipophilicity. This derivative is explored in agrochemicals and antivirals, leveraging fluorine’s electron-withdrawing effects .

- 6-Amino-5-morpholinoethyl Derivatives: Adding a morpholinoethylamino group at position 5 (e.g., 6-Amino-5-[(2-morpholinoethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione) enhances solubility and target affinity, critical for kinase inhibitors .

Substituent Variations at Position 1

- 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Methyl groups at positions 1 and 3 reduce molecular weight (MW = 155.15) and lipophilicity. This compound is a precursor for antiviral agents, where smaller substituents optimize pharmacokinetics .

- 6-Amino-1-(cyclopropylmethyl)-3-methylpyrimidine-2,4(1H,3H)-dione: The cyclopropylmethyl group balances steric effects and lipophilicity, synthesized via aqueous ammonia reactions.

Data Table: Key Properties of Selected Analogues

Métodos De Preparación

Alkylation of 6-Aminouracil with Propyl Iodide

The most widely reported method involves the regiospecific alkylation of 6-aminouracil (5 ) using propyl iodide under optimized conditions. This approach ensures selective substitution at the N3 position while preserving the amino group at C6.

Procedure ():

Reagents :

- 6-Aminouracil (1 equiv)

- Propyl iodide (1.2 equiv)

- Hexamethyldisilazane (HMDS, 3 equiv) as solvent and silylating agent

- Sodium thiosulfate (Na₂S₂O₃, catalytic)

- Sodium bicarbonate (NaHCO₃, 1.5 equiv)

Steps :

- The reaction mixture is refluxed for 6–8 hours under anhydrous conditions.

- After cooling, the product is precipitated by adding ice-cold water.

- The crude product is filtered, washed with water, and recrystallized from ethanol.

Yield : 81%

- Melting Point : 275–277°C

Characterization Data ():

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.50 (s, 1H, N1-H), 6.10 (br s, 2H, NH₂), 3.82 (t, J = 7.2 Hz, 2H, CH₂), 1.32–1.45 (m, 2H, CH₂), 0.94 (t, J = 7.2 Hz, 3H, CH₃) |

| ¹³C NMR | δ 164.18 (C4=O), 153.90 (C6), 151.70 (C2), 74.15 (C5), 40.30 (N3-CH₂), 21.50 (CH₂), 11.10 (CH₃) |

| IR (KBr) | 3400 cm⁻¹ (NH), 3180 cm⁻¹ (NH), 3045 cm⁻¹ (CH), 1710 cm⁻¹ (C=O), 1665 cm⁻¹ (C=O) |

| Elemental Analysis | Found: C, 63.38%; H, 5.00%; N, 15.27% (Calcd: C, 63.60%; H, 4.63%; N, 14.83%) |

Alternative Alkylation Methods

While less common, alkylation under aqueous basic conditions has been explored for related pyrimidine derivatives.

General Procedure ():

Reagents :

- 6-Aminouracil (1 equiv)

- Propyl iodide (1.5 equiv)

- Aqueous NaOH (10–15%)

Steps :

- The reaction is stirred at 60–80°C for 12–24 hours.

- The product is isolated by filtration and purified via recrystallization.

Yield : ~40–53% (estimated for propyl derivative based on ethyl analog data)

Key Considerations:

- This method is less efficient than the HMDS-mediated approach, with lower yields and potential side reactions.

- Selectivity for N3 alkylation is reduced in aqueous media.

Comparative Analysis of Methods

| Parameter | HMDS-Mediated Alkylation () | Aqueous NaOH Alkylation () |

|---|---|---|

| Yield | 81% | 40–53% |

| Reaction Time | 6–8 hours | 12–24 hours |

| Regioselectivity | High (N3-substitution) | Moderate |

| Purity | >95% | Requires chromatography |

Reaction Mechanism

The HMDS-mediated method proceeds via silylation of the uracil ring, activating the N3 position for nucleophilic substitution. Propyl iodide then reacts with the silylated intermediate, followed by hydrolysis to yield the final product.

Applications in Further Synthesis

6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione serves as a key intermediate for:

Challenges and Optimizations

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may improve reaction rates but require rigorous drying.

- Purification : Column chromatography is often necessary for aqueous-based methods, increasing complexity.

Q & A

Q. What are the key synthetic methodologies for preparing 6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione?

The compound is synthesized via alkylation of 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with propyl iodide in a nucleophilic substitution reaction. The reaction typically employs polar aprotic solvents (e.g., DMF) and yields 53% product after purification . Characterization involves ¹H NMR (e.g., δ 1.19 ppm for the propyl group’s terminal methyl protons) and LCMS ([M+H]⁺ = 210.2) to confirm structural integrity .

Q. How are NMR and LCMS data interpreted for verifying the structure of this compound?

- ¹H NMR : Key signals include propyl chain protons (δ 0.99–1.24 ppm for CH₃ and CH₂ groups) and cyclopropyl protons (δ 2.66 ppm as a multiplet) .

- LCMS : A molecular ion peak at m/z 210.2 ([M+H]⁺) confirms the molecular weight (C₉H₁₅N₃O₂) .

- Advanced characterization may include ¹³C NMR to resolve carbonyl carbons (δ ~150–160 ppm for C=O groups) .

Q. What structural features influence the compound’s stability and solubility?

The pyrimidine-2,4-dione core forms intramolecular hydrogen bonds (N–H⋯O), enhancing stability. The propyl substituent increases lipophilicity, reducing aqueous solubility but improving membrane permeability . Crystallographic studies of analogs show that substituents like cyclopropyl groups can induce steric effects, altering packing efficiency .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While specific hazard data are limited, general precautions include:

- Avoiding inhalation/contact (use fume hoods and gloves).

- Storing away from ignition sources (P210) .

- Referencing safety protocols for pyrimidine derivatives (e.g., P201: obtain specialized handling instructions) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

Yield optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during alkylation reduce side reactions.

- Solvent selection : DMF enhances nucleophilicity compared to less polar solvents.

- Stoichiometry : A 1.2:1 molar ratio of propyl iodide to precursor improves conversion . Contrastingly, ethyl analogs show lower yields (40%) under similar conditions, highlighting the role of alkyl chain length in reactivity .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for analogs?

Discrepancies may arise from tautomerism or solvent effects. For example:

Q. What methodologies are used to evaluate the biological activity of this compound (e.g., enzyme inhibition)?

Pyrido[2,3-d]pyrimidine-2,4-dione derivatives are tested for eEF-2K inhibition via:

- Kinase assays : Measuring ATP consumption using luminescence-based kits.

- Cellular assays : Monitoring downstream effects like apoptosis in cancer cell lines (e.g., MDA-MB-231) . Structural analogs with bulkier substituents (e.g., benzyl groups) show enhanced potency, suggesting steric and electronic tuning for target engagement .

Q. How can substituent modifications (e.g., propyl vs. cyclopropyl) impact derivative design?

- Propyl group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

- Cyclopropyl group : Introduces conformational rigidity, potentially increasing binding affinity to planar enzyme active sites .

- Electron-withdrawing groups (e.g., trifluoromethyl): Alter electronic density, affecting hydrogen-bonding interactions with targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.